3,4-Difluoro-2-formylbenzonitrile
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Overview
Description
3,4-Difluoro-2-formylbenzonitrile: is an organic compound with the molecular formula C8H3F2NO and a molecular weight of 167.11 g/mol . It is characterized by the presence of two fluorine atoms, a formyl group, and a nitrile group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 1,2-difluorobenzene: One method involves reacting 1,2-difluorobenzene with trichloroacetic chloride in the presence of a Lewis acid catalyst at 0-40°C to form 3,4-difluoro-(alpha, alpha, alpha-trichloroacetic) benzene.
From 3,4-dichlorobenzonitrile: Another method uses 3,4-dichlorobenzonitrile as a raw material, potassium fluoride as a fluorination reagent, and bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt as a phase transfer catalyst.
Industrial Production Methods: The industrial production of 3,4-difluoro-2-formylbenzonitrile typically involves the above synthetic routes, optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and to yield high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Difluoro-2-formylbenzonitrile can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 3,4-Difluoro-2-carboxybenzonitrile.
Reduction: 3,4-Difluoro-2-hydroxybenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry: : 3,4-Difluoro-2-formylbenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: : It is used in the development of biologically active molecules and as a building block in medicinal chemistry for the synthesis of potential drug candidates .
Industry: : The compound is used in the production of fluorinated materials, which have applications in electronics, coatings, and specialty chemicals .
Mechanism of Action
The mechanism of action of 3,4-difluoro-2-formylbenzonitrile depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients, interacting with specific molecular targets and pathways to exert its effects . The exact mechanism varies based on the final compound synthesized from this intermediate.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-formylbenzonitrile: Similar in structure but with different fluorine atom positions.
2,3-Difluorobenzonitrile: Lacks the formyl group and has fluorine atoms in different positions.
3,4-Difluorobenzonitrile: Lacks the formyl group.
Uniqueness: : 3,4-Difluoro-2-formylbenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in synthesizing specific target molecules in research and industry.
Properties
IUPAC Name |
3,4-difluoro-2-formylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO/c9-7-2-1-5(3-11)6(4-12)8(7)10/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWKCBGMGUGKEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)C=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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